molecular formula C19H24Cl2N2O B258435 N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine

N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine

Cat. No. B258435
M. Wt: 367.3 g/mol
InChI Key: QKXPOLCGSPTCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine, also known as DBCO-DMAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a derivative of DMAP and is used as a bioorthogonal reagent for chemical biology research. In

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine involves the reaction of the DBCO group with azide-containing biomolecules. The reaction is highly selective and occurs rapidly under mild conditions. The resulting product is stable and can be detected using a variety of analytical techniques such as mass spectrometry and fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine has been shown to have minimal biochemical and physiological effects on living systems. The compound is non-toxic and does not interfere with normal biological processes. This makes it an ideal reagent for chemical biology research.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine in lab experiments include its high selectivity, rapid reaction rate, and minimal interference with normal biological processes. However, the limitations of using N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine include its high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for the use of N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine in scientific research. One potential area of research is the development of new bioorthogonal reagents with improved properties such as increased selectivity and reaction rate. Another potential area of research is the application of N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine in the study of disease processes and drug discovery. Overall, N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine has the potential to revolutionize the field of chemical biology research and pave the way for new discoveries in the life sciences.

Synthesis Methods

The synthesis of N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine involves the reaction of 2,4-dichlorobenzyl alcohol with 4-bromomethylbenzoic acid, followed by the reaction of the resulting product with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and DMAP. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine is widely used in chemical biology research as a bioorthogonal reagent. It is used for the labeling of biomolecules such as proteins, nucleic acids, and carbohydrates. The unique properties of N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine allow for the selective labeling of biomolecules in complex biological systems without interfering with normal biological processes. This has enabled researchers to study biological processes in real-time and in a non-invasive manner.

properties

Product Name

N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine

Molecular Formula

C19H24Cl2N2O

Molecular Weight

367.3 g/mol

IUPAC Name

N-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-N//',N//'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C19H24Cl2N2O/c1-23(2)11-3-10-22-13-15-4-8-18(9-5-15)24-14-16-6-7-17(20)12-19(16)21/h4-9,12,22H,3,10-11,13-14H2,1-2H3

InChI Key

QKXPOLCGSPTCRV-UHFFFAOYSA-N

SMILES

CN(C)CCCNCC1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN(C)CCCNCC1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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